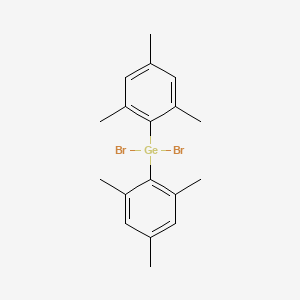
Dibromobis(2,4,6-trimethylphenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromodimesitylgermane can be synthesized through the reaction of mesitylmagnesium bromide with germanium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
GeCl4+2MesMgBr→Ge(Mes)2Br2+2MgCl2
where Mes represents the mesityl group (2,4,6-trimethylphenyl).
Industrial Production Methods
While specific industrial production methods for dibromodimesitylgermane are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dibromodimesitylgermane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents.
Reduction Reactions: The compound can be reduced to form germane derivatives with lower oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new organogermanium compounds with different substituents.
Oxidation: Formation of germanium oxides or higher oxidation state germanium compounds.
Reduction: Formation of lower oxidation state germanium hydrides.
Scientific Research Applications
Dibromodimesitylgermane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dibromodimesitylgermane involves its interaction with various molecular targets. The bromine atoms and mesityl groups can participate in different chemical reactions, leading to the formation of new compounds. The germanium center can also interact with other molecules, influencing their reactivity and stability. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dibromodimethylgermane: Similar structure but with methyl groups instead of mesityl groups.
Dibromodiphenylgermane: Contains phenyl groups instead of mesityl groups.
Dibromoditert-butylgermane: Contains tert-butyl groups instead of mesityl groups.
Uniqueness
Dibromodimesitylgermane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s reactivity
Properties
CAS No. |
106092-67-5 |
|---|---|
Molecular Formula |
C18H22Br2Ge |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
dibromo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
HYOTUEMDKARYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















